Cas no 2229191-81-3 (5-bromospiro2.3hexane)

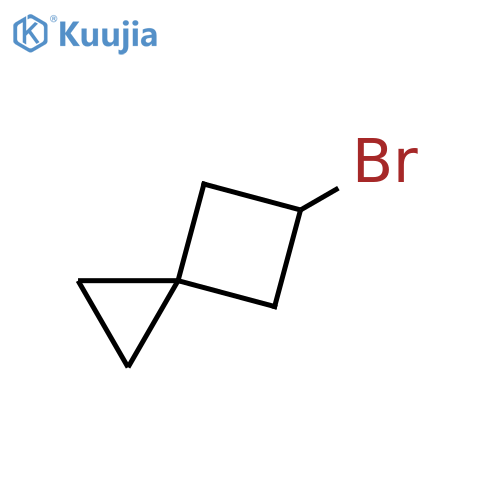

5-bromospiro2.3hexane structure

商品名:5-bromospiro2.3hexane

5-bromospiro2.3hexane 化学的及び物理的性質

名前と識別子

-

- 5-bromospiro2.3hexane

- Spiro[2.3]hexane, 5-bromo-

- 5-bromospiro[2.3]hexane

- 2229191-81-3

- AT30178

- EN300-1719628

-

- インチ: 1S/C6H9Br/c7-5-3-6(4-5)1-2-6/h5H,1-4H2

- InChIKey: LTRHWVFUJDGVEF-UHFFFAOYSA-N

- ほほえんだ: C1C2(CC(Br)C2)C1

計算された属性

- せいみつぶんしりょう: 159.98876g/mol

- どういたいしつりょう: 159.98876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 86.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 1.54±0.1 g/cm3(Predicted)

- ふってん: 168.2±9.0 °C(Predicted)

5-bromospiro2.3hexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1719628-2.5g |

5-bromospiro[2.3]hexane |

2229191-81-3 | 95% | 2.5g |

$2100.0 | 2023-09-20 | |

| Enamine | EN300-1719628-10.0g |

5-bromospiro[2.3]hexane |

2229191-81-3 | 95% | 10g |

$4606.0 | 2023-06-04 | |

| Enamine | EN300-1719628-5g |

5-bromospiro[2.3]hexane |

2229191-81-3 | 95% | 5g |

$3105.0 | 2023-09-20 | |

| 1PlusChem | 1P01FIKK-10g |

5-bromospiro[2.3]hexane |

2229191-81-3 | 95% | 10g |

$5755.00 | 2023-12-18 | |

| Enamine | EN300-1719628-1g |

5-bromospiro[2.3]hexane |

2229191-81-3 | 95% | 1g |

$1070.0 | 2023-09-20 | |

| 1PlusChem | 1P01FIKK-1g |

5-bromospiro[2.3]hexane |

2229191-81-3 | 95% | 1g |

$1385.00 | 2023-12-18 | |

| Aaron | AR01FISW-100mg |

5-bromospiro[2.3]hexane |

2229191-81-3 | 95% | 100mg |

$537.00 | 2025-02-14 | |

| Aaron | AR01FISW-50mg |

5-bromospiro[2.3]hexane |

2229191-81-3 | 95% | 50mg |

$368.00 | 2025-02-14 | |

| Enamine | EN300-1719628-0.5g |

5-bromospiro[2.3]hexane |

2229191-81-3 | 95% | 0.5g |

$835.0 | 2023-09-20 | |

| Enamine | EN300-1719628-1.0g |

5-bromospiro[2.3]hexane |

2229191-81-3 | 95% | 1g |

$1070.0 | 2023-06-04 |

5-bromospiro2.3hexane 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

2229191-81-3 (5-bromospiro2.3hexane) 関連製品

- 624-75-9(Iodoacetonitrile)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量